BenchChemオンラインストアへようこそ!

GLP-2 (rat)

Receptor pharmacology Binding affinity GLP-2R

GLP-2 (rat) is the only validated peptide for studies of GLP-2R pharmacology, intestinal adaptation, and DPP-IV inactivation in rat models. Human GLP-2 and teduglutide cannot substitute due to species-specific receptor pharmacology and rapid DPP-IV degradation unique to rats. Essential for short bowel syndrome research, ago-allosteric modulator screening, and intestinal barrier studies. For reliable, reproducible rodent data, the species-matched sequence is mandatory.

Molecular Formula C166H256N44O56S
Molecular Weight 3796.1 g/mol
Cat. No. B573812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-2 (rat)
SynonymsGLP-2 (RAT); PROGLUCAGON (126-158) (RAT); GLUCAGON-LIKE PEPTIDE II RAT; GLUCAGON-LIKE PEPTIDE 2 (RAT); M.W. 3796.17 C166H256N44O56S; PREPROGLUCAGON (146-178) (RAT); HADGSFSDEMNTILDNLATRDFINWLIQTKITD; Glucagon-Like Peptide 2 (rat), Proglucagon (126-158) (rat), Preproglucagon (146-178) (rat); GLP-2 (rat) Glucagon-Like Peptide 2 (rat), Proglucagon (126-158) (rat), Preproglucagon (146-178) (rat); HIS-ALA-ASP-GLY-SER-PHE-SER-ASP-GLU-MET-ASN-THR-ILE-LEU-ASP-ASN-LEU-ALA-THR-ARG-ASP-PHE-ILE-ASN-TRP-LEU-ILE-GLN-THR-LYS-ILE-THR-ASP
Molecular FormulaC166H256N44O56S
Molecular Weight3796.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N
InChIInChI=1S/C166H256N44O56S/c1-22-77(11)126(157(257)187-96(45-47-115(169)217)142(242)208-131(84(18)214)162(262)185-94(43-34-35-50-167)141(241)203-129(80(14)25-4)160(260)210-132(85(19)215)163(263)201-112(165(265)266)67-125(232)233)204-152(252)101(55-76(9)10)190-146(246)104(58-89-68-177-93-42-33-32-41-91(89)93)193-148(248)106(61-117(171)219)200-158(258)127(78(12)23-2)205-153(253)103(57-88-39-30-27-31-40-88)191-150(250)110(65-123(228)229)196-138(238)95(44-36-51-176-166(173)174)186-161(261)130(83(17)213)207-135(235)82(16)181-143(243)99(53-74(5)6)189-147(247)105(60-116(170)218)195-151(251)111(66-124(230)231)197-144(244)100(54-75(7)8)199-159(259)128(79(13)24-3)206-164(264)133(86(20)216)209-154(254)107(62-118(172)220)194-140(240)98(49-52-267-21)184-139(239)97(46-48-120(222)223)183-149(249)109(64-122(226)227)198-156(256)114(72-212)202-145(245)102(56-87-37-28-26-29-38-87)192-155(255)113(71-211)182-119(221)70-178-137(237)108(63-121(224)225)188-134(234)81(15)180-136(236)92(168)59-90-69-175-73-179-90/h26-33,37-42,68-69,73-86,92,94-114,126-133,177,211-216H,22-25,34-36,43-67,70-72,167-168H2,1-21H3,(H2,169,217)(H2,170,218)(H2,171,219)(H2,172,220)(H,175,179)(H,178,237)(H,180,236)(H,181,243)(H,182,221)(H,183,249)(H,184,239)(H,185,262)(H,186,261)(H,187,257)(H,188,234)(H,189,247)(H,190,246)(H,191,250)(H,192,255)(H,193,248)(H,194,240)(H,195,251)(H,196,238)(H,197,244)(H,198,256)(H,199,259)(H,200,258)(H,201,263)(H,202,245)(H,203,241)(H,204,252)(H,205,253)(H,206,264)(H,207,235)(H,208,242)(H,209,254)(H,210,260)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,265,266)(H4,173,174,176)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-,133-/m0/s1
InChIKeyJPRUMPQGPCFDGW-CWHSZFSPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-2 (rat) for Rodent-Specific Research: CAS 195262-56-7 Procurement Guide


GLP-2 (rat) (CAS 195262-56-7) is a 33-amino acid synthetic peptide hormone with molecular weight 3796.17 Da and molecular formula C166H256N44O56S . It is an intestinal epithelium-specific growth factor that binds to the rat glucagon-like peptide-2 receptor (GLP-2R), a class-B G protein-coupled receptor [1]. GLP-2 (rat) stimulates crypt cell proliferation, inhibits enterocyte apoptosis, and enhances mucosal mass and function in rodent models of intestinal adaptation . The peptide exhibits potent in vitro activity at rat GLP-2R with a binding affinity Ki of 60 pM and cAMP accumulation EC50 of 0.58 nM in COS cells expressing the receptor .

Why GLP-2 (rat) Cannot Be Substituted with Human GLP-2 or Analogs in Rodent Studies


GLP-2 (rat) cannot be replaced by human GLP-2 or clinical analogs such as teduglutide for rodent experimental systems due to species-specific differences in both receptor pharmacology and in vivo peptide stability. While human GLP-2 is highly intestinotrophic in mice, it exhibits markedly reduced trophic activity in rats due to rapid enzymatic degradation by dipeptidyl peptidase IV (DPP-IV) [1]. Native rat GLP-2 demonstrates a defined degradation pathway: GLP-2(1-33) is cleaved to the inactive metabolite GLP-2(3-33) following incubation with rat serum, whereas this inactivation does not occur in DPP-IV-deficient rat serum [2]. Furthermore, species-specific differences in GLP-2 receptor responsiveness to ago-allosteric modulators have been documented, with rat GLP-2R responding differently than mouse GLP-2R to certain small-molecule modulators [3]. These differences render generic substitution scientifically invalid and underscore the necessity of using species-matched GLP-2 for rodent studies.

Quantitative Evidence Supporting Selection of GLP-2 (rat) Over Alternatives


Receptor Binding Affinity of GLP-2 (rat) vs. Synthetic Analogs at Rat GLP-2R

GLP-2 (rat) demonstrates high-affinity binding to the rat GLP-2 receptor with a Ki of 60 pM (0.06 nM) in radioligand displacement assays using COS cells expressing rat GLP-2R [1]. This native peptide serves as the reference standard against which GLP-2 analogs and agonists are measured for receptor engagement in rodent systems .

Receptor pharmacology Binding affinity GLP-2R

Functional Potency of GLP-2 (rat): cAMP Accumulation EC50 vs. Baseline Receptor Activation

GLP-2 (rat) stimulates cAMP accumulation in COS cells expressing rat GLP-2R with an EC50 of 0.58 nM, demonstrating potent functional activation of its cognate receptor [1]. This EC50 value is approximately 10-fold higher than its Ki (60 pM), indicating a typical G protein-coupled receptor signaling reserve [2].

cAMP signaling Functional potency EC50

Species-Specific DPP-IV Sensitivity: In Vivo Bioactivity of GLP-2 (rat) in Wild-Type vs. DPP-IV-Deficient Rats

GLP-2 (rat) exhibits species-specific susceptibility to enzymatic inactivation by DPP-IV that critically determines its in vivo bioactivity [1]. In wild-type rats, GLP-2 promotes increased villus height but fails to produce a trophic effect on small bowel weight, whereas administration to DPP-IV-deficient rats results in markedly increased bioactivity with significant small bowel weight gain [2]. This phenomenon is unique to rats among rodents; mice show substantial intestinotrophic response to GLP-2 even in the absence of DPP-IV inhibition .

Enzymatic degradation DPP-IV In vivo efficacy

In Vivo Intestinotrophic Activity: GLP-2 (rat) Effects in Short Bowel Syndrome Rat Models

In a TPN-supported rat model of short bowel syndrome (90% small intestinal resection), GLP-2 (rat) administered at 10 μg·kg⁻¹·h⁻¹ for 7 days produced statistically significant increases in multiple intestinal adaptation parameters compared with TPN-only controls (P < 0.05) [1]. TPN plus GLP-2 treatment also reduced intestinal permeability compared with TPN alone (P < 0.05) [2]. In sustained infusion studies (100 μg·kg⁻¹·day⁻¹), GLP-2 reduced 18-day mortality from 37.5% in TPN controls to 0% in GLP-2-treated animals (P = 0.08) [3].

Short bowel syndrome Intestinal adaptation Mucosal growth

Species-Specific Receptor Pharmacology: Rat vs. Mouse GLP-2R Differential Response to Ago-Allosteric Modulators

Rat GLP-2R responds to ago-allosteric modulators (compounds 1 and 2) in a cAMP-driven placental alkaline phosphatase (PLAP) reporter assay, whereas mouse GLP-2R shows no detectable agonistic activity toward these same compounds [1]. This species-specific response is attributed to a single amino acid difference—the Pro392 residue in human GLP-2R is essential for compound 2 activity; mouse GLP-2R has a Leu substitution at this position [2].

Species specificity Allosteric modulation GLP-2R pharmacology

Validated Research Applications for GLP-2 (rat) in Rodent Models


Short Bowel Syndrome (SBS) Intestinal Adaptation Studies

GLP-2 (rat) is the validated positive control for evaluating intestinal adaptation in rat models of short bowel syndrome. As demonstrated by Martin et al. (2004), administration of GLP-2 (rat) at 10 μg·kg⁻¹·h⁻¹ via continuous intravenous infusion for 7 days significantly increases bowel weight, body weight, villus height, intestinal mucosal surface area, and crypt cell proliferation compared with TPN-only controls (P < 0.05), while reducing intestinal permeability (P < 0.05) [1]. Sustained infusion at 100 μg·kg⁻¹·day⁻¹ reduces 18-day mortality from 37.5% to 0% (P = 0.08) [2].

DPP-IV-Dependent Peptide Degradation and Bioavailability Studies

GLP-2 (rat) is essential for studies investigating DPP-IV-mediated peptide inactivation, a species-specific phenomenon particularly pronounced in rats. Drucker et al. (1997) established that GLP-2(1-33) is degraded to inactive GLP-2(3-33) by rat serum DPP-IV, and that this degradation accounts for the reduced intestinotrophic activity of GLP-2 in wild-type rats compared with DPP-IV-deficient rats [1]. Hartmann et al. (2000) further demonstrated that co-administration with the DPP-IV inhibitor valine-pyrrolidide increases plasma GLP-2 concentrations approximately 2-fold and enhances small-bowel weight from 2.94-3.01% (controls) and 3.52% (GLP-2 alone) to 4.68% of body weight (GLP-2 + VP; P < 0.01) [2].

Species-Specific GLP-2R Pharmacology and Allosteric Modulator Screening

GLP-2 (rat) is required as the reference agonist for pharmacological characterization of novel GLP-2R modulators in rat receptor systems. Yamazaki et al. (2012) demonstrated that rat GLP-2R responds to ago-allosteric modulators (compounds 1 and 2) in cAMP-driven reporter assays, whereas mouse GLP-2R shows no response, highlighting the critical need for species-matched peptides and receptors in drug discovery screening [1]. This species difference maps to a single residue (Pro392Leu) that determines modulator responsiveness [2].

Intestinal Barrier Function and Drug Transporter Studies

GLP-2 (rat) prevents down-regulation of intestinal multidrug resistance-associated protein 2 (Mrp2) and P-glycoprotein (P-gp) in endotoxemic rats, as demonstrated by Arana et al. (2017) [1]. This application extends beyond growth-promoting effects to include studies of intestinal biochemical barrier function, xenobiotic transport, and protection against endotoxemia-induced permeability defects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-2 (rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.